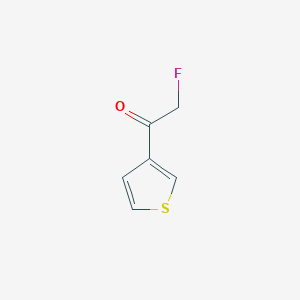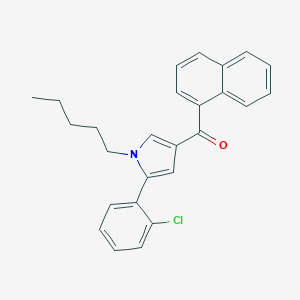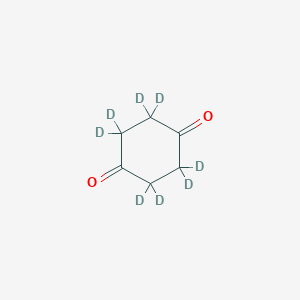
1,4-Cyclohexandiond-d8
Übersicht
Beschreibung
1,4-Cyclohexanedione-d8 is a deuterated derivative of 1,4-Cyclohexanedione, an organic compound with the formula C6H8O2. The deuterated form, 1,4-Cyclohexanedione-d8, is used in various scientific research applications due to its unique isotopic properties. This compound is a white solid and is one of the three isomeric cyclohexanediones. It is commonly used as a building block in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexanedione-d8 is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In studies involving enzyme mechanisms and metabolic pathways.
Medicine: In the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: In the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
Target of Action
1,4-Cyclohexanedione-d8 is primarily used in the dehydrogenation process . The primary target of this compound is the dehydrogenation reaction . This reaction is crucial in the formation of highly valuable ketones, aldehydes, and aromatic compounds from renewable feedstock .
Mode of Action
The mode of action of 1,4-Cyclohexanedione-d8 involves its interaction with a catalyst in a dehydrogenation process . The compound undergoes a reaction in the presence of a 10 wt% Pd/C catalyst . This reaction leads to the transformation of 1,4-Cyclohexanedione-d8 into hydroquinone .
Biochemical Pathways
The biochemical pathway affected by 1,4-Cyclohexanedione-d8 is the dehydrogenation pathway . This pathway is responsible for the conversion of 1,4-Cyclohexanedione-d8 into hydroquinone . The downstream effects of this pathway include the production of highly valuable ketones, aldehydes, and aromatic compounds .
Pharmacokinetics
The compound’s adme properties would likely be influenced by factors such as its molecular weight (1121265 g/mol) and its chemical structure . These properties could impact the compound’s bioavailability.
Result of Action
The result of the action of 1,4-Cyclohexanedione-d8 is the production of hydroquinone . This compound is produced through a highly selective and scalable continuous-flow process . The process results in almost complete conversion (>99%) with very high selectivity (>99%) and yield (>98%) .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 1,4-Cyclohexanedione-d8. For instance, the dehydrogenation reaction of 1,4-Cyclohexanedione-d8 is strongly influenced by temperature and liquid feed flow . These factors significantly affect the conversion and selectivity of the reaction .
Biochemische Analyse
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
1,4-Cyclohexanedione-d8 is involved in various metabolic pathways, interacting with several enzymes and cofactors .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedione-d8 can be synthesized through the deuteration of 1,4-Cyclohexanedione. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of 1,4-Cyclohexanedione in the presence of deuterium gas. The reaction is typically carried out under high pressure and temperature conditions using a palladium or platinum catalyst .
Industrial Production Methods
Industrial production of 1,4-Cyclohexanedione-d8 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The use of deuterium gas and catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexanedione-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroquinone or 1,4-benzoquinone.
Reduction: It can be reduced to form 1,4-cyclohexanediol.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted cyclohexanediones.
Common Reagents and Conditions
Oxidation: Common reagents include bromate in acidic conditions, nitric acid, and sulfuric acid.
Reduction: Common reagents include hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Common reagents include nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Hydroquinone, 1,4-benzoquinone.
Reduction: 1,4-Cyclohexanediol.
Substitution: Various substituted cyclohexanediones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
1,4-Cyclohexanedione-d8 can be compared with other similar compounds such as:
1,4-Cyclohexanedione: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.
1,4-Cyclohexanediol: The reduced form of 1,4-Cyclohexanedione, which has hydroxyl groups instead of carbonyl groups.
1,4-Benzoquinone: The oxidized form of 1,4-Cyclohexanedione, which has a quinone structure
The uniqueness of 1,4-Cyclohexanedione-d8 lies in its deuterium labeling, which makes it valuable in studies involving isotopic effects and reaction mechanisms.
Eigenschaften
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZFGQYXRKMVFG-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)C(C(C(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434031 | |
| Record name | 1,4-Cyclohexanedione-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23034-25-5 | |
| Record name | 1,4-Cyclohexanedione-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


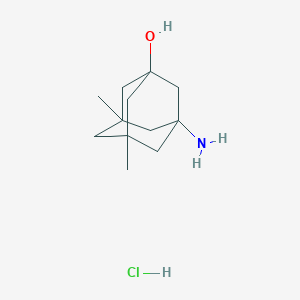
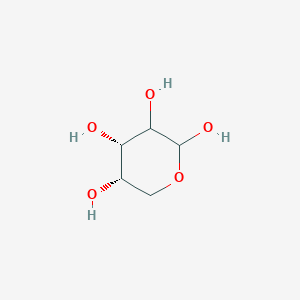
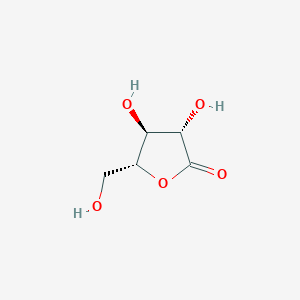
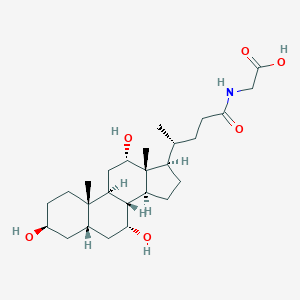
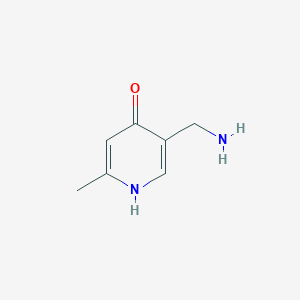
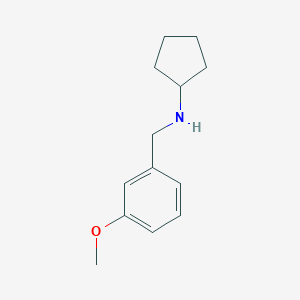
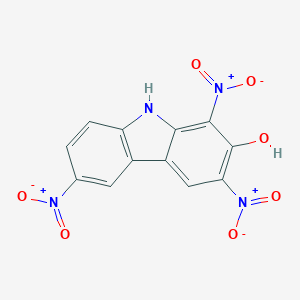
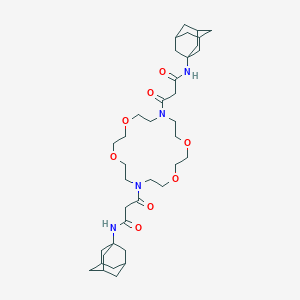
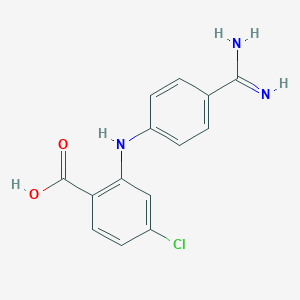
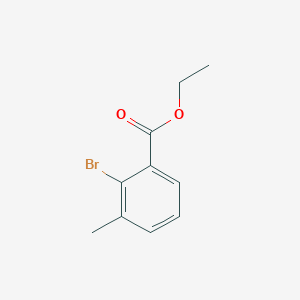
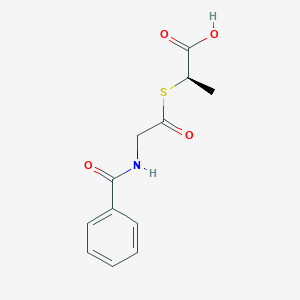
![Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl-](/img/structure/B117961.png)
